CCR4 Antagonism vs. STAT3 Inhibition: Target-Level Differentiation from the Benzylpiperidine Analog ML116
4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine is explicitly claimed as a CCR4 antagonist in US Patent US20150126500A1 [1]. Its closest structural comparator, ML116 (4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine), which differs only by replacement of the piperazine ring with a piperidine ring, is a STAT3 inhibitor with an IC50 of 4,200 nM in a STAT3 luciferase reporter assay and no significant activity against CCR4 [2]. The piperazine-to-piperidine substitution thus induces a complete target switch from chemokine receptor antagonism to transcription factor inhibition. This demonstrates that the piperazine ring, with its secondary nitrogen atom available for additional interactions, is structurally critical for CCR4 engagement.
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | CCR4 antagonist (patent-claimed target; specific IC50 value not publicly disclosed in accessible patent excerpts) |
| Comparator Or Baseline | ML116 (4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine): STAT3 inhibitor, IC50 = 4,200 nM |
| Quantified Difference | Target switch: CCR4 antagonism vs. STAT3 inhibition (IC50 4,200 nM); compounds operate on entirely distinct protein families (GPCR vs. transcription factor) |
| Conditions | Target assignment based on patent claims (CCR4) vs. STAT3 luciferase reporter assay in HT-1080 cells (AID-2078) |
Why This Matters
For researchers developing CCR4-targeted therapies for allergic inflammation or T-cell lymphoma, procurement of the piperidine analog ML116 would be scientifically invalid, as it targets STAT3 rather than CCR4—an entirely distinct pathway with no therapeutic overlap.
- [1] Li S, Wang Y, Xiao J, et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. US Patent Application US20150126500A1. Published May 7, 2015. View Source
- [2] NIH Molecular Libraries Program. STAT3 Inhibitor Probe: MLS 001007458 (ML116). In: Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US); 2010. Available from: https://www.ncbi.nlm.nih.gov/books/NBK56232/ View Source
